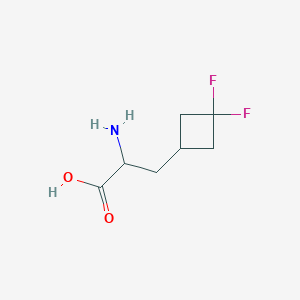

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(3,3-difluorocyclobutyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLBLDSDKVIRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Difluorocyclobutyl Intermediate

A critical precursor in the preparation is the 3,3-difluorocyclobutyl moiety. According to patent WO2021028791A1, the intermediate (3,3-difluorocyclobutyl) isonitrile is synthesized via the conversion of a suitable precursor compound (Formula III) to the isonitrile (Formula IV) using phosgene derivatives such as phosgene, diphosgene, or triphosgene. The reaction conditions include:

- Use of an organic base (e.g., triethylamine, diethylamine, diisopropylethylamine) in approximately 2.5 to 3.0 equivalents relative to the starting aldehyde.

- Conducting the reaction in an inert organic solvent such as dichloromethane, chloroform, carbon tetrachloride, 1,2-dichloroethane, tetrahydrofuran, toluene, or acetonitrile.

- Temperature range from -20 °C to the boiling point of the solvent.

The isonitrile intermediate can be isolated or directly used in subsequent steps without purification.

Multicomponent Ugi Reaction for Amino Acid Formation

The amino acid backbone is constructed using a multicomponent Ugi reaction, which is well-known for its versatility in assembling complex molecules. The process involves:

- Reaction of the 3,3-difluorocyclobutyl isonitrile (Formula IV) with an amine, aldehyde, and carboxylic acid components (Formulas V, VI, VII, VIII).

- The Ugi reaction can be either three-component or four-component, depending on the substrates.

- Use of dehydrating conditions such as molecular sieves and optionally Lewis acids to drive the formation of the Ugi adduct (Formula IX).

This step efficiently introduces the amino and carboxylic acid groups, forming the core structure of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid derivatives.

Coupling and Functionalization

Following the Ugi reaction, further functionalization is achieved by coupling the intermediate (Formula IX) with a compound bearing a suitable leaving group (Formula X), such as chloro, bromo, iodo, or tosyl groups. This coupling is catalyzed by palladium complexes (e.g., tris(dibenzylideneacetone)dipalladium) with ligands like xantphos, in the presence of bases such as potassium carbonate or cesium carbonate. The reaction is performed in inert solvents (toluene, heptane, benzene, dioxane, chlorobenzene, anisole) and often includes a small amount of water to enhance base solubility and reaction smoothness.

Resolution and Stereochemical Enrichment

The racemic mixture obtained (Formula XI) contains both desired and undesired stereoisomers. Resolution is achieved by selective crystallization to isolate the desired isomer (Formula I). The mother liquor containing the undesired isomer can be epimerized back to the desired isomer using bases such as DBU or DABCO, under acidic or basic conditions, with or without solvents like tetrahydrofuran, dichloromethane, ethyl acetate, toluene, methanol, acetonitrile, or acetone. This recycling enhances yield and purity.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Conversion to isonitrile | Phosgene derivative, organic base (2.5-3 eq) | DCM, chloroform, THF, toluene, etc. | -20 °C to solvent boiling | Isolation optional; can proceed without purification |

| Ugi multicomponent reaction | Isonitrile + amine + aldehyde + acid, molecular sieves, Lewis acid (optional) | Various dehydrating solvents | Ambient to reflux | Three or four component Ugi reaction |

| Coupling reaction | Pd catalyst (Pd2(dba)3), xantphos, base (K2CO3, Cs2CO3) | Toluene, heptane, dioxane, etc. | Reflux or sealed tube | Water added to improve base solubility; can be done in open or closed systems |

| Resolution and epimerization | Selective crystallization, base (DBU, DABCO), acid/base conditions | THF, DCM, EtOAc, toluene, MeOH, etc. | Ambient | Enrichment of desired stereoisomer; mother liquor recycled for epimerization |

Research Findings and Advantages

- The use of phosgene derivatives allows efficient formation of the isonitrile intermediate with high yields.

- The Ugi reaction provides a convergent and versatile route to the amino acid framework, accommodating various substituents.

- Palladium-catalyzed coupling reactions enable the introduction of complex substituents under mild conditions.

- The resolution and epimerization steps ensure high enantiomeric purity, crucial for biological activity.

- The process is adaptable to scale-up and can be optimized for industrial production.

Chemical Reactions Analysis

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmacological Applications

1.1 P2X3 Receptor Antagonism

One of the most significant applications of 2-amino-3-(3,3-difluorocyclobutyl)propanoic acid is its function as a P2X3 receptor antagonist. The P2X3 receptors are ATP-gated cation channels implicated in various sensory processes and pain pathways. Research indicates that antagonists of these receptors can be effective in treating conditions related to chronic pain and respiratory diseases, such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

- Chronic cough syndromes

The compound has shown promise in preclinical studies for alleviating symptoms associated with these conditions by modulating ATP signaling pathways .

1.2 Pain Management

The modulation of P2X3 receptors also positions this compound as a potential candidate for pain management therapies. Its ability to inhibit the receptor's activity could lead to reduced pain sensation in conditions such as:

- Neuropathic pain

- Pelvic pain syndromes

- Dysmenorrhea (painful menstruation)

Studies suggest that effective P2X3 antagonists can significantly decrease pain perception without the side effects typically associated with opioid analgesics .

3.1 Efficacy in Clinical Trials

Recent clinical trials have evaluated the efficacy of compounds related to this compound in treating chronic cough and other respiratory conditions. Initial findings suggest a favorable safety profile and significant improvements in patient-reported outcomes compared to placebo treatments.

Case Study Example:

A double-blind, placebo-controlled trial conducted on patients with chronic cough demonstrated that administration of a P2X3 antagonist led to a statistically significant reduction in cough frequency and severity over an eight-week period .

3.2 Combination Therapies

Research is also exploring the use of this compound in combination with other therapeutic agents to enhance efficacy and reduce side effects. For instance, combining this compound with traditional anti-inflammatory medications may provide synergistic effects in managing chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the cyclobutyl ring enhance its binding affinity to certain receptors, leading to modulation of biological activities. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related analogs:

Key Observations:

- Cyclobutyl vs. Cyclohexyl Rings : The target compound’s cyclobutyl ring introduces steric strain compared to the larger, more flexible 4,4-difluorocyclohexyl analog . This may affect conformational preferences in drug-receptor interactions.

- Fluorine Positioning : The 3,3-difluorocyclobutyl group contrasts with aromatic fluorine substituents (e.g., 3-fluoro-4-hydroxyphenyl in ), which may alter electronic properties and hydrogen-bonding capabilities.

- Backbone Modifications: Compounds like 3-amino-2-fluoropropanoic acid lack cyclic substituents, highlighting the target compound’s unique balance of rigidity and fluorination.

Biological Activity

2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid (DFCPA) is a novel amino acid derivative characterized by the presence of a difluorocyclobutyl group. Its unique structural features may confer distinct biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article reviews the biological activity of DFCPA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Chemical Formula : C₇H₁₁F₂NO₂

- Molecular Weight : Approximately 179.17 g/mol

- Structure : DFCPA features an amino group (-NH₂) and a carboxylic acid group (-COOH), contributing to its classification as an amino acid derivative.

DFCPA's biological activity is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- GPR88 Agonism : Recent studies indicate that DFCPA may act as an agonist for GPR88, a receptor implicated in modulating neurotransmitter systems in the brain. This interaction could have implications for treating conditions such as addiction and mood disorders.

- Neuroprotective Effects : Preliminary research suggests that DFCPA may exhibit neuroprotective properties, potentially through modulation of glutamate signaling pathways. This could be beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of DFCPA. These studies typically assess:

- Cell Viability : DFCPA has been tested on various cell lines to determine its cytotoxic effects. Results indicate that at certain concentrations, it does not adversely affect cell viability, suggesting a favorable safety profile.

- Signal Transduction Pathways : Research has shown that DFCPA can activate specific signaling pathways related to GPR88, leading to downstream effects on cAMP production and neuronal excitability .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of DFCPA:

- Animal Models : In rodent models, DFCPA administration has demonstrated efficacy in reducing alcohol consumption without affecting locomotor activity. This suggests a potential application in treating alcohol use disorders .

- Pharmacokinetics : Studies indicate that DFCPA has favorable absorption characteristics, with adequate bioavailability when administered orally. However, further research is needed to fully understand its metabolic pathways and half-life.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DFCPA, it is useful to compare it with structurally similar compounds. The table below summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclobutyl with two fluorine atoms | Potential GPR88 agonism; neuroprotective properties |

| 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | Dimethoxyphenyl substituent | Different pharmacological profile; used in pain relief |

| 2-Amino-4-(difluoromethyl)butanoic acid | Difluoromethyl group | Variations in hydrophobicity affecting bioactivity |

Case Study 1: Alcohol Use Disorder

A study involving DFCPA demonstrated its potential as a therapeutic agent for alcohol use disorder. Rodents treated with DFCPA showed a significant reduction in alcohol intake compared to control groups. This effect was attributed to its action on GPR88 receptors, which are known to influence reward pathways in the brain.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another case study focusing on neurodegeneration, DFCPA was administered in models of Alzheimer's disease. The results indicated that DFCPA reduced amyloid precursor protein (APP) accumulation and improved cognitive function metrics in treated animals .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric catalysis or biocatalytic approaches. For enantiomeric purity, chiral auxiliaries or enzymatic resolution (e.g., using immobilized PAL enzymes for stereoselective ammonia elimination) are effective. Biocatalytic methods enable high stereochemical control, as demonstrated in analogous amino acid derivatives . Post-synthesis, chiral HPLC or polarimetry validates enantiopurity.

Q. How should researchers characterize the physicochemical properties of this compound, including solubility and stability?

Methodological Answer:

- Solubility: Use shake-flask methods with UV/Vis spectroscopy or HPLC quantification across pH ranges (1–13). Thermodynamic parameters (e.g., ΔrH°) can be determined via collision-induced dissociation calorimetry (CIDC), as applied to structurally similar amino acids .

- Stability: Accelerated stability studies under varying temperatures (4°C–40°C) and humidity (20–80% RH) with periodic LC-MS analysis. Degradation kinetics can be modeled using Arrhenius equations.

Q. What analytical techniques are optimal for determining purity and structural integrity?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods for powder handling to avoid inhalation.

- Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Storage: Desiccated at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the difluorocyclobutyl moiety influence metabolic stability compared to other cyclobutyl-substituted amino acids?

Methodological Answer: Comparative metabolic studies using liver microsomes or hepatocytes assess stability. Fluorine’s electron-withdrawing effects reduce CYP450-mediated oxidation. Pharmacokinetic parameters (t₁/₂, Cl) can be quantified via LC-MS/MS in rat plasma, as done for BMAA derivatives .

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase/Enzyme Inhibition: Fluorescence polarization (FP) assays with fluorogenic substrates (e.g., ATPγS for kinases).

- IC₅₀ Determination: Dose-response curves (0.1–100 µM) in triplicate, analyzed using nonlinear regression (GraphPad Prism).

- Mechanistic Studies: Surface plasmon resonance (SPR) for binding kinetics (kₐ, kᵢ) .

Q. Can computational modeling predict binding affinity to target receptors?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions. Key parameters:

Q. How to resolve contradictions in reported biological activity across experimental models?

Methodological Answer:

- Data Harmonization: Standardize assay conditions (e.g., cell lines, serum concentration).

- Meta-Analysis: Use tools like RevMan to pool data, identifying covariates (e.g., pH, temperature).

- Orthogonal Validation: Cross-validate in vivo (rodent models) and 3D cell cultures .

Q. How does cyclobutyl stereochemistry affect pharmacological profiles?

Methodological Answer:

Q. What isotopic labeling approaches track distribution in metabolic studies?

Methodological Answer:

- ¹³C/¹⁵N Labeling: Synthesize via Strecker reaction with isotopically labeled KCN or NH₄Cl.

- Tracing: LC-HRMS detects labeled metabolites in urine/plasma. Isotope dilution assays quantify turnover rates, as applied in BMAA studies .

Q. Notes

- References are curated from peer-reviewed studies and physicochemical databases.

- Structural analogs (e.g., bromophenyl, fluorophenyl derivatives) guide methodological extrapolation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.